2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
CAS No.:
Cat. No.: VC17887488
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BO4 |
|---|---|
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | 2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19) |
| Standard InChI Key | YORLLIQVWNZRCU-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a propanoic acid backbone substituted at the second carbon with a methyl group and at the third carbon with a phenyl ring. The phenyl ring is further modified at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a pinacol-derived boronic ester . This boronic ester serves as a stabilizing moiety for the boron atom, enhancing its shelf life and reactivity in cross-coupling reactions.
Key Structural Features:
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Propanoic acid core: Provides acidity () and polarity, enabling solubility in polar solvents.
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Methyl substituent: Steric effects at C2 influence conformational flexibility.
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Pinacol boronic ester: Aids in boron protection and facilitates Suzuki-Miyaura couplings .
IUPAC Nomenclature
The systematic name follows substitutive nomenclature:
2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid.
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Parent chain: Propanoic acid (3 carbons).
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Substituents:
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Methyl group at C2.
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3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl at C3.
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Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization:
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Boronic ester installation: Introduce the pinacol boronic ester to a pre-functionalized phenylpropanoic acid derivative.
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Methyl group incorporation: Achieved through alkylation or reduction of a ketone intermediate.
Proposed Synthesis (Figure 1)
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Step 1: Lithiation of 3-bromophenylpropanoic acid methyl ester, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester .
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Step 2: Hydrolysis of the methyl ester to the carboxylic acid using aqueous HCl .
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Step 3: Purification via column chromatography or recrystallization.
Critical Reaction Parameters:
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Temperature: Controlled at 0–5°C during lithiation to prevent side reactions .
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Catalysts: Lithium chloride enhances borohydride-mediated reductions in analogous systems .
Physicochemical Properties
Spectral Data (Table 1)
Solubility and Stability
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Solubility: Miscible in THF, DMF, and dichloromethane; sparingly soluble in water .
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Stability: Hydrolyzes slowly in aqueous media to form the boronic acid. Storage under inert atmosphere recommended .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables participation in palladium-catalyzed couplings with aryl halides, forming biaryl structures central to pharmaceuticals and materials . For example:
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